Autophagy-Dependent Degradation vs. Transcriptional Inhibitors
STL427944 eliminates FOXM1 protein through a two-step mechanism—nuclear export followed by autophagic degradation—rather than through direct transcriptional inhibition [1]. In head-to-head mechanistic comparison, treatment with STL427944 resulted in measurable relocalization of FOXM1 from nucleus to cytoplasm within 6 hours, with subsequent degradation blocked by the autophagy inhibitor bafilomycin A1 (BafA1) but not by the proteasome inhibitor MG132 [2]. In contrast, the FOXM1 inhibitor FDI-6 acts by binding the FOXM1 DNA-binding domain to prevent transcriptional activity without inducing protein degradation [3]. The thiazole antibiotic thiostrepton, another FOXM1 inhibitor, functions primarily as a proteasome inhibitor and downregulates FOXM1 mRNA expression—mechanisms fundamentally distinct from STL427944's autophagy-dependent post-translational protein elimination [4].
FDI-6: DNA-binding block; no degradation.
| Evidence Dimension | Mechanism of FOXM1 suppression |
|---|---|
| Target Compound Data | Autophagy-dependent FOXM1 degradation (blocked by BafA1; insensitive to MG132) |
| Comparator Or Baseline | FDI-6: Direct DNA-binding inhibition; Thiostrepton: Proteasome inhibition and mRNA downregulation |
| Quantified Difference | Qualitative mechanistic divergence—STL427944 uniquely eliminates protein via autophagy; comparators antagonize function without degradation |
| Conditions | Human cancer cell lines; 6-24 hour treatment; ± BafA1 (100 nM) or MG132 (10 μM) |
Why This Matters
Researchers requiring elimination of FOXM1 protein rather than functional antagonism must use STL427944; substitution with FDI-6 or thiostrepton introduces a mechanistically distinct variable.
- [1] Chesnokov MS, et al. Cell Death Dis. 2021;12(7):704. View Source
- [2] Chesnokov MS, et al. Cell Death Dis. 2021;12(7):704. Figure 2: BafA1 blocks STL427944-induced FOXM1 degradation. View Source
- [3] Gormally MV, et al. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition. Nat Commun. 2014;5:5165. View Source
- [4] Hegde NS, et al. The transcription factor FOXM1 is a cellular target of the natural product thiostrepton. Nat Chem. 2011;3(9):725-731. View Source
